molecular formula C10H14FNO2 B1470387 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine CAS No. 1545697-09-3

2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine

Cat. No. B1470387
CAS RN: 1545697-09-3
M. Wt: 199.22 g/mol
InChI Key: JMBLVIDQJWQECA-UHFFFAOYSA-N
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Description

The compound is a derivative of phenethylamines, which are a class of compounds with various applications in medicinal chemistry . They can be psychoactive and are often used in the research of new therapeutic agents .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile have been synthesized via reactions like the Cadogan reaction . This involves the treatment of o-nitrobiaryls with phosphorous-III reagents, resulting in a reduction in the nitro group with concomitant ring closure to a pyrrole ring .

Scientific Research Applications

Synthesis and Structural Analysis

Research on 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine focuses on its synthesis and the investigation of its structural activity relationships. One study details the synthesis of novel 4-thio-substituted analogs of this compound, highlighting its potential as a potent ligand for 5-HT2A/C receptors with varying agonistic or antagonistic activities based on the substituent's size and lipophilicity (Trachsel, 2003). Another study confirms the identity of a related compound through comprehensive analytical techniques, emphasizing the compound's possible psychoactive effects in humans due to its structural similarity to known psychoactive substances (Power et al., 2015).

Chiral Auxiliary and Optical Resolution

The compound's derivative, 1-(2,5-dimethoxyphenyl)ethylamine, has been utilized as a chiral auxiliary for diastereoselective alkylation, demonstrating its utility in enantioselective synthesis and the facilitation of optical resolution processes (Kohara et al., 1999).

Chemical Derivatization and Analytical Applications

Marfey's reagent, another derivative, has been applied in the separation and identification of enantiomeric isomers of amino acids and amine compounds, showcasing the broad utility of this chemical class in analytical chemistry and the pharmaceutical industry for the determination of enantiomeric purity (B'hymer et al., 2003).

Pharmacological and Neuropharmacological Research

The compound and its analogs have been the subject of pharmacological studies, such as the comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens, to understand their potent agonistic effects on 5-HT2A receptors and their implications for hallucinogenic effects in humans, providing insight into the molecular basis of their psychoactivity (Elmore et al., 2018).

Anticancer Research

Furthermore, derivatives of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine have been explored for their potential as anticancer agents, with studies synthesizing new compounds and evaluating their cytotoxic activities against various cancer cell lines, highlighting the compound's relevance in medicinal chemistry and drug development (Yamali et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is the 5-hydroxytryptamine receptor, also known as the serotonin receptor . This receptor plays a crucial role in transmitting signals in the brain and contributes to various biological and neurological processes such as mood, appetite, and sleep .

Mode of Action

2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine interacts with its target, the 5-hydroxytryptamine receptor, by acting as a potent agonist . This means that it binds to the receptor and activates it, triggering a response. The activation of the serotonin receptor can lead to various changes in the body, including alterations in mood and perception .

Biochemical Pathways

It is known that the activation of the serotonin receptor can influence several downstream effects, including the release of other neurotransmitters and the regulation of certain neural circuits .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and distributed in the body . The compound is likely metabolized by the liver, with oxidative deamination resulting in various metabolites .

Result of Action

The molecular and cellular effects of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine’s action are largely due to its activation of the serotonin receptor. This can lead to a range of effects, from changes in mood and perception to potential hallucinations, depending on the dose and individual’s response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound. Additionally, individual factors such as genetics, age, and health status can influence how a person responds to the compound .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBLVIDQJWQECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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